(4-Bromophenyl)(4-methylphenyl)methanol
Description
(4-Bromophenyl)(4-methylphenyl)methanol is an organic compound with the molecular formula C14H13BrO. It is a derivative of benzhydrol, where one phenyl group is substituted with a bromine atom at the para position and the other phenyl group is substituted with a methyl group at the para position.
Properties
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSVWMYQPYYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471840 | |
| Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-17-6 | |
| Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized by the nucleophilic addition of arylboronic acid derivatives to 4-bromobenzaldehyde or related aryl aldehydes, catalyzed by palladium complexes under basic conditions. This cross-coupling approach efficiently forms the secondary alcohol by coupling two aromatic rings with a hydroxyl-bearing carbon center.
Palladium-Catalyzed Addition of Arylboronic Acids to 4-Bromobenzaldehyde
- Reactants: 4-Bromobenzaldehyde and 4-methylphenylboronic acid (or boroxine derivatives)
- Catalyst: Palladium complexes such as palladacycle 1, Pd(dppf)Cl₂·CH₂Cl₂, or bis(triphenylphosphine)palladium(II) chloride
- Base: Potassium phosphate (K₃PO₄) or potassium acetate (KOAc)
- Solvent: Toluene or 1,4-dioxane
- Temperature: 50–90 °C
- Time: 3 to 60 hours depending on conditions
- A mixture of 4-bromobenzaldehyde (0.25 mmol), 4-methylphenylboronic acid or arylboroxine (0.167 mmol), base (0.75 mmol K₃PO₄ or KOAc), and palladium catalyst (0.00125–0.0000125 mmol) is stirred in toluene or dioxane.
- The reaction is maintained at 50–90 °C for 20–60 hours.
- After completion, the mixture is quenched with water and purified by column chromatography using ethyl acetate/hexane mixtures to isolate the desired alcohol.
- Liao et al. (2011) demonstrated a palladacycle-catalyzed addition of arylboroxines to aldehydes yielding (4-bromophenyl)(2-methylphenyl)methanol analogs with yields up to 91%.
- Similar protocols with 4-methylphenylboronic acid and 4-bromobenzaldehyde yielded (4-bromophenyl)(4-methylphenyl)methanol with yields around 84% under potassium phosphate and platinum-based catalysts at 60–80 °C.
- The use of Pd(dppf)Cl₂·CH₂Cl₂ with potassium acetate in 1,4-dioxane at 90 °C for 16 hours gave high yields (up to 98%) of related bromophenyl methanol compounds, indicating the robustness of palladium-catalyzed cross-coupling under these conditions.
Detailed Reaction Conditions and Yields
Mechanistic Insights and Catalyst Role
- Palladium catalysts facilitate the formation of an aryl-palladium intermediate from the arylboronic acid or boroxine.
- The intermediate undergoes nucleophilic addition to the aldehyde carbonyl carbon, forming the secondary alcohol after reductive elimination.
- The base (K₃PO₄ or KOAc) serves to activate the boronic acid and stabilize the palladium species.
- Reaction temperature and solvent polarity influence the rate and yield, with toluene and dioxane commonly used for their balance of solubility and thermal stability.
Purification and Characterization
- Post-reaction mixtures are typically quenched with water.
- The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures (ratios such as 1:10 or gradient from 0 to 50% ethyl acetate).
- Characterization is performed by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm purity and structure.
Summary and Recommendations
- The palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with 4-methylphenylboronic acid or boroxines under basic conditions is the most reliable and efficient method for preparing this compound.
- Optimization of catalyst loading, base, temperature, and reaction time can improve yield and selectivity.
- Use of Pd(dppf)Cl₂·CH₂Cl₂ and potassium acetate in 1,4-dioxane at elevated temperatures (85–90 °C) provides excellent yields and operational simplicity.
- The method is scalable and amenable to structural variations for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: (4-Bromophenyl)(4-methylphenyl)ketone.
Reduction: (4-Bromophenyl)(4-methylphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further reactions such as nucleophilic substitutions and coupling reactions, which are essential in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Reactions Involving (4-Bromophenyl)(4-methylphenyl)methanol
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Aryl ethers |
| Coupling with Aryl Halides | Palladium-catalyzed | Biaryl compounds |
| Reduction to Alcohols | LiAlH4 or NaBH4 | Alcohol derivatives |
Pharmaceutical Applications
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this precursor have shown effectiveness against various viral strains, including tobacco mosaic virus (TMV) .
Case Study: Antiviral Screening
In a study published in Molecules, several derivatives were tested for their antiviral activity, demonstrating up to 50% inhibition against TMV. The synthesis involved the conversion of this compound into sulfonamide derivatives, which were then assessed for biological activity .
Material Science
Nonlinear Optical Materials
The compound has potential applications in the field of nonlinear optics. Its structure allows it to be incorporated into polymer matrices that exhibit nonlinear optical properties, which are crucial for developing advanced photonic devices.
Table 2: Nonlinear Optical Properties of Materials Derived from this compound
| Material Type | Application | Optical Property |
|---|---|---|
| Polymer Composites | Photonic devices | High second-order susceptibility |
| Thin Films | Laser technology | Enhanced light transmission |
Environmental Chemistry
Role in Green Chemistry
The synthesis of this compound can be optimized to reduce waste and improve efficiency, aligning with the principles of green chemistry. Methods such as microwave-assisted synthesis have been employed to minimize reaction times and energy consumption.
Case Study: Green Synthesis Methodology
A study demonstrated that using microwave irradiation significantly decreased reaction times for synthesizing this compound while maintaining high yields and purity levels . This approach not only enhances efficiency but also reduces the environmental impact associated with traditional synthetic methods.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-methylphenyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine and methyl substituents can also affect the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(phenyl)methanol: Similar structure but lacks the methyl group on the phenyl ring.
(4-Methylphenyl)(phenyl)methanol: Similar structure but lacks the bromine atom on the phenyl ring.
(4-Bromophenyl)(4-methylphenyl)ketone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
The combination of these substituents provides a distinct set of properties that can be exploited in various chemical and industrial processes .
Biological Activity
(4-Bromophenyl)(4-methylphenyl)methanol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom on one phenyl ring and a methyl group on another, contributing to its unique reactivity and biological profile. The molecular formula is C13H13BrO, with a molecular weight of 265.15 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 2.0 mg/mL |
This table summarizes the MIC values obtained from laboratory studies, indicating that the compound's efficacy varies across different bacterial species.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays show that it can scavenge free radicals effectively, suggesting a protective role against oxidative stress.
Table 2: Antioxidant Activity of this compound
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.1 | 25% |
| 0.5 | 45% |
| 1.0 | 70% |
The data demonstrates a concentration-dependent increase in antioxidant activity, highlighting its potential use in formulations aimed at reducing oxidative damage.
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
- Reactive Oxygen Species Scavenging : Its phenolic structure allows it to donate electrons to free radicals, neutralizing their harmful effects.
- Cell Membrane Disruption : The lipophilic nature of the compound enables it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
In Vivo Studies
In animal models, this compound has shown promise in reducing inflammation and pain associated with various conditions. A study involving mice demonstrated that administration of the compound led to a significant decrease in paw edema induced by carrageenan.
Table 3: Anti-inflammatory Effects in Animal Models
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 10% |
| Low Dose (5 mg/kg) | 30% |
| High Dose (20 mg/kg) | 60% |
This data supports the compound's potential as an anti-inflammatory agent.
Q & A
Q. Can biocatalytic synthesis improve the sustainability of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
